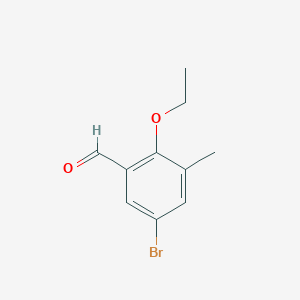

![molecular formula C7H6ClN3 B6358692 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 17902-30-6](/img/structure/B6358692.png)

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . For instance, a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Introduction : Pyrazolo[3,4-b]pyridines exist in two tautomeric forms: the 1H- and 2H-isomers. Researchers have synthesized over 300,000 1H-pyrazolo[3,4-b]pyridines, with more than 5,500 references (including 2,400 patents) to date .

- TRKA Inhibition : Recent work involves scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their ability to inhibit TRKA, a receptor tyrosine kinase .

Synthetic Strategies and Approaches

- Recent Advances : A review from 2017 to 2021 summarizes synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. Methods are categorized based on assembling the pyrazolopyridine system, considering advantages and drawbacks .

Annulated Pyrazolopyridines

- Importance : Pyrazolopyridines annulated at bond b play a significant role among aminopyrazole systems. Researchers continue to explore their synthesis and applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a family of compounds to which 4-chloro-6-methyl-1h-pyrazolo[3,4-b]pyridine belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that result in its pharmacological effects .

Biochemical Pathways

Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it’s likely that multiple pathways are involved .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its pharmacological effects .

Result of Action

The compound’s pharmacological properties suggest that it likely has significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYWKVBMLMLZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)